Vedaprofen-d3: A Technical Overview of Chemical Properties and Synthesis
Vedaprofen-d3: A Technical Overview of Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties and a representative synthesis pathway for Vedaprofen-d3. Vedaprofen is a non-steroidal anti-inflammatory drug (NSAID) from the profen class, utilized in veterinary medicine for its analgesic and anti-inflammatory properties. The deuterated isotopologue, Vedaprofen-d3, serves as a valuable internal standard for pharmacokinetic studies and metabolic profiling due to its mass shift.
Core Chemical Properties
Vedaprofen-d3, a deuterium-labeled version of Vedaprofen, possesses physicochemical properties that are crucial for its application in analytical and research settings. The introduction of three deuterium atoms on the methyl group of the propionic acid side chain results in a distinct mass increase, facilitating its use in mass spectrometry-based assays.
| Property | Value |
| Chemical Name | 4-Cyclohexyl-α-(methyl-d3)-1-naphthaleneacetic Acid |
| Synonyms | 2-(4-Cyclohexyl-1-naphthyl)-propionic Acid-d3, Quadrisol-d3 |
| CAS Number | 1185054-34-5 |
| Molecular Formula | C₁₉H₁₉D₃O₂ |
| Molecular Weight | 285.40 g/mol |
| Appearance | Crystalline Solid |
| Storage Temperature | 2-8°C |
| Polar Surface Area (PSA) | 37.3 Ų |
| XLogP3 | 5.7 |
| InChI Key | VZUGVMQFWFVFBX-FIBGUPNXSA-N |
| SMILES | [2H]C([2H])([2H])C(C(O)=O)c1ccc(C2CCCCC2)c3ccccc13 |
Mechanism of Action: COX Inhibition
Vedaprofen functions by inhibiting the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—mediators of inflammation, pain, and fever. By blocking the COX pathway, Vedaprofen reduces the production of prostaglandins like PGE₂ and thromboxane B₂, thereby exerting its anti-inflammatory and analgesic effects.
Synthesis of Vedaprofen-d3
The synthesis of Vedaprofen-d3 can be achieved through a multi-step process starting from 1-cyclohexylnaphthalene. The key step for isotopic labeling involves the alkylation of an intermediate with deuterated methyl iodide (CD₃I) to introduce the d3-methyl group. The following is a representative synthetic pathway.
Experimental Protocols
The following are detailed, representative methodologies for the key steps in the synthesis of Vedaprofen-d3.
Step 1: Chloromethylation of 1-Cyclohexylnaphthalene
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Objective: To introduce a chloromethyl group onto the naphthalene ring.
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Procedure:
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To a stirred solution of 1-cyclohexylnaphthalene (1.0 eq) in a suitable inert solvent such as glacial acetic acid, add paraformaldehyde (1.2 eq).
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Add a catalytic amount of zinc chloride (ZnCl₂) (0.2 eq).
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Bubble dry hydrogen chloride (HCl) gas through the mixture at a steady rate while maintaining the temperature at 60-70°C.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
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Extract the aqueous mixture with an organic solvent (e.g., dichloromethane).
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Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-(chloromethyl)-4-cyclohexylnaphthalene, which may be purified by column chromatography.
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Step 2: Cyanation of 1-(Chloromethyl)-4-cyclohexylnaphthalene
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Objective: To convert the chloromethyl group to a cyanomethyl group, forming the nitrile intermediate.
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Procedure:
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Dissolve 1-(chloromethyl)-4-cyclohexylnaphthalene (1.0 eq) in dimethyl sulfoxide (DMSO).
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Add sodium cyanide (NaCN) (1.1 eq) portion-wise to the solution, ensuring the temperature does not exceed 30°C.
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Stir the reaction mixture at room temperature until TLC analysis indicates the consumption of the starting material.
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Carefully pour the reaction mixture into a large volume of cold water to precipitate the product.
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Filter the solid precipitate, wash thoroughly with water, and dry under vacuum to obtain 2-(4-cyclohexylnaphthalen-1-yl)acetonitrile.
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Step 3: Alkylation with Deuterated Methyl Iodide
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Objective: To deprotonate the α-carbon and perform an Sₙ2 reaction with deuterated methyl iodide to form the d3-propionitrile intermediate.
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Procedure:
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In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF).
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Cool the suspension to 0°C and add a solution of 2-(4-cyclohexylnaphthalen-1-yl)acetonitrile (1.0 eq) in anhydrous THF dropwise.
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Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.
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Cool the resulting anion solution back to 0°C and add deuterated methyl iodide (CD₃I) (1.2 eq) dropwise.
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Let the reaction warm to room temperature and stir overnight.
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Quench the reaction by the slow addition of saturated ammonium chloride solution.
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Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine.
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Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude 2-(4-cyclohexylnaphthalen-1-yl)propanenitrile-d3. Purify via column chromatography if necessary.
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Step 4: Hydrolysis of the Nitrile
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Objective: To hydrolyze the nitrile group to a carboxylic acid, yielding the final Vedaprofen-d3 product.
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Procedure:
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To the crude 2-(4-cyclohexylnaphthalen-1-yl)propanenitrile-d3 (1.0 eq), add a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v).
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Heat the mixture to reflux (approximately 100-110°C) and maintain for several hours until the reaction is complete (monitored by TLC or LC-MS).
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Cool the reaction mixture to room temperature and carefully pour it over crushed ice.
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The solid product will precipitate out of the solution.
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Filter the precipitate, wash extensively with cold water until the washings are neutral.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Vedaprofen-d3.
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